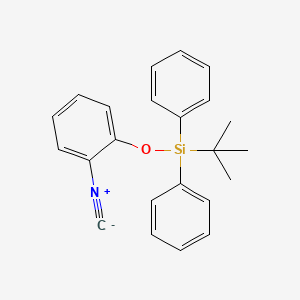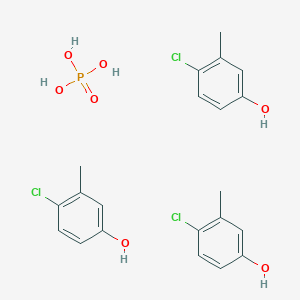
4-Chloro-3-methylphenol;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-methylphenol, also known as p-chloro-m-cresol, is an organic compound with the molecular formula C7H7ClO. It is a monochlorinated derivative of m-cresol and appears as a white crystalline solid with a phenolic odor. This compound is widely used as a disinfectant, antiseptic, and preservative in various industries, including cosmetics and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chloro-3-methylphenol is typically synthesized through the monochlorination of 3-methylphenol (m-cresol) at the para position. The reaction involves the use of chlorine gas in the presence of a catalyst, such as ferric chloride (FeCl3), under controlled conditions to ensure selective chlorination .
Industrial Production Methods
In industrial settings, the production of 4-Chloro-3-methylphenol involves large-scale chlorination processes. The reaction is carried out in a chlorination reactor where 3-methylphenol is treated with chlorine gas. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chlorocatechol and other quinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst can be used for oxidation reactions.
Substitution: Reagents such as sodium hydroxide (NaOH) and other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Chlorocatechol and quinone derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-3-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in studies related to microbial activity and disinfection.
Medicine: Utilized as a preservative in pharmaceutical formulations.
Industry: Incorporated in paint formulations and as a disinfectant in various products
Mécanisme D'action
The mechanism of action of 4-Chloro-3-methylphenol as a disinfectant involves disrupting the cell membrane of microorganisms. It induces cytoplasmic leakage, leading to the dissipation of the proton motive force and uncoupling of respiration from ATP synthesis. This results in the death of the microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroxylenol (4-chloro-3,5-dimethylphenol): Another chlorinated phenol with similar disinfectant properties.
p-Cresol (4-methylphenol): A methylated phenol with antiseptic properties
Uniqueness
4-Chloro-3-methylphenol is unique due to its specific chlorination pattern, which imparts distinct antimicrobial properties. Its effectiveness as a disinfectant and preservative makes it valuable in various applications .
Propriétés
Numéro CAS |
91785-88-5 |
|---|---|
Formule moléculaire |
C21H24Cl3O7P |
Poids moléculaire |
525.7 g/mol |
Nom IUPAC |
4-chloro-3-methylphenol;phosphoric acid |
InChI |
InChI=1S/3C7H7ClO.H3O4P/c3*1-5-4-6(9)2-3-7(5)8;1-5(2,3)4/h3*2-4,9H,1H3;(H3,1,2,3,4) |
Clé InChI |
GXZVXEPTWMIJQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)O)Cl.CC1=C(C=CC(=C1)O)Cl.CC1=C(C=CC(=C1)O)Cl.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


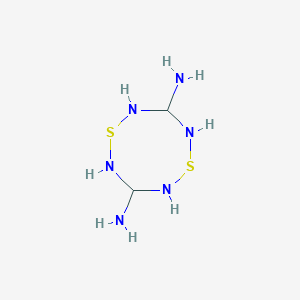
![N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14358699.png)

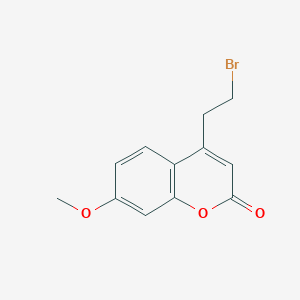
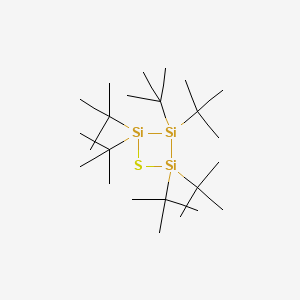
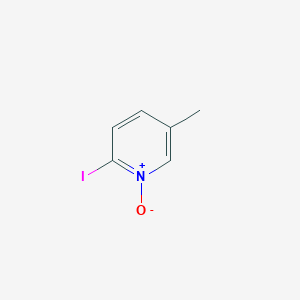
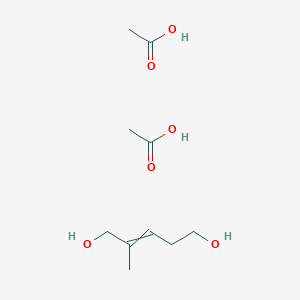
![2-[(3,4-Dimethoxybenzoyl)oxy]-4-hydroxy-6-methoxybenzoic acid](/img/structure/B14358750.png)
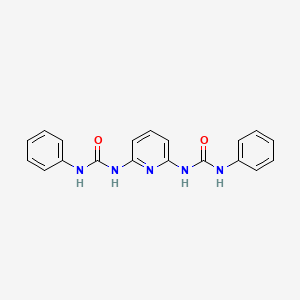
![8-Hydroxy-7H-cyclohepta[B]naphthalen-7-one](/img/structure/B14358759.png)
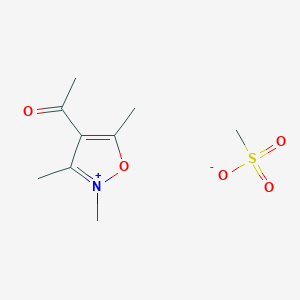
![2-[Methyl(phenyl)arsanyl]ethan-1-amine](/img/structure/B14358767.png)
![5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid](/img/structure/B14358770.png)
